(S)-Propane-1,2-diamine sulfate
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Description
Propane-1,2-diamine (also known as 1,2-diaminopropane) is an organic compound with the formula H2NCH2CH2CH2NH2. It is a colorless liquid with a fishy odor, and is soluble in water. Sulfate is a salt that forms when sulfuric acid reacts with another chemical. It’s a broader term for other synthetic sulfate-based chemicals you may be concerned about, such as sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES). These compounds are produced through a chemical reaction between sulfuric acid and a petroleum or vegetable product .
Molecular Structure Analysis
The molecular structure of a compound like “(S)-Propane-1,2-diamine sulfate” would be determined by the arrangement of the atoms within the molecule and the bonds between them. Unfortunately, without specific studies or data on this compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(S)-Propane-1,2-diamine sulfate” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Safety And Hazards
The safety and hazards associated with a compound like “(S)-Propane-1,2-diamine sulfate” would depend on its physical and chemical properties. In general, amines can be irritants and can cause burns if they come into contact with the skin or eyes. Sulfates are generally considered safe, but can cause irritation in some cases .
Future Directions
properties
IUPAC Name |
(2S)-propane-1,2-diamine;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3H,2,4-5H2,1H3;(H2,1,2,3,4)/t3-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDQRKYOFLFZPW-DFWYDOINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Propane-1,2-diamine sulfate |
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